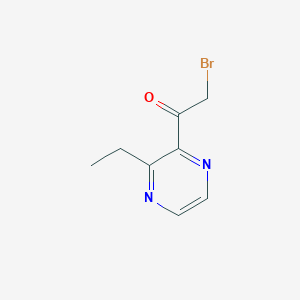
2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone
Cat. No. B8742072
M. Wt: 229.07 g/mol
InChI Key: FIOAPWLPWPIITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07384947B2
Procedure details


To a solution of 2-acetyl-3-ethylpyrazine (1.0 g, 6.66 mmol) in chloroform (15 mL) was added Br2 (0.38 mL, 7.32 mmol, 1.1 eq) dropwise at 0° C. The reaction mixture was stirred at 40° C. for 4 h. The reddish solution turned to dark brown. The reaction mixture was concentrated in vacuo and used in the step 2 without further purification. MS LC-MS (MH+=231)



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([CH2:10][CH3:11])=[N:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][CH2:2][C:1]([C:4]1[C:9]([CH2:10][CH3:11])=[N:8][CH:7]=[CH:6][N:5]=1)=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=CN=C1CC
|
|
Name
|
|
|
Quantity
|
0.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 40° C. for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used in the step 2 without further purification
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCC(=O)C1=NC=CN=C1CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
